

# In-depth Technical Guide: Aminoquinol Triphosphate (CAS 3653-53-0)

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## Compound of Interest

Compound Name: Aminoquinol triphosphate

Cat. No.: B1667111

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A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of detailed technical information regarding **Aminoquinol triphosphate** with CAS number 3653-53-0. While the compound is listed by several chemical suppliers, indicating its potential for research purposes, there is no publicly available data on its synthesis, specific biological activity, mechanism of action, or established experimental protocols.

The full chemical name for the active base of this compound is 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline. The provided CAS number refers to the triphosphate salt of this molecule.

Given the absence of specific data for **Aminoquinol triphosphate**, this guide will provide a summary of the known biological activities and mechanisms of action of structurally related aminoquinoline compounds, particularly in the context of their potential as antileishmanial agents. It is crucial to emphasize that the information presented below is based on related molecules and may not be directly applicable to **Aminoquinol triphosphate** (CAS 3653-53-0). Further experimental investigation is required to characterize the specific properties of this compound.

## General Properties of the Aminoquinol Core

Aminoquinoline-based compounds have been a cornerstone in the development of antiparasitic drugs. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore with known activity against various pathogens.

Property	Value	Source
CAS Number	3653-53-0	-
Molecular Formula	C <sub>26</sub> H <sub>40</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>12</sub> P <sub>3</sub>	--INVALID-LINK--
Molecular Weight	750.44 g/mol	--INVALID-LINK--
Synonyms	Aminochinol triphosphate, 7-Chloro-2-(o-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline triphosphate	--INVALID-LINK--

## Potential Biological Activity: Antileishmanial Effects of Related Aminoquinolines

Leishmaniasis is a parasitic disease caused by protozoa of the *Leishmania* genus. Several studies have investigated the efficacy of various aminoquinoline derivatives against different *Leishmania* species. While no data exists for **Aminoquinol triphosphate**, related compounds have shown promise.

## In Vitro and In Vivo Activity of Structurally Similar Compounds

Studies on other 4-amino-7-chloroquinoline analogues have demonstrated activity against both the promastigote and amastigote stages of *Leishmania* species.<sup>[1]</sup> For instance, certain novel 4-aminoquinoline derivatives have shown significant reduction in parasite load in *Leishmania infantum*-infected mice when administered orally.<sup>[1]</sup> Some quinolin-(1H)-imines, which share a quinoline core, have exhibited submicromolar IC<sub>50</sub> values against intracellular *L. infantum* parasites.<sup>[2]</sup>

Table of Antileishmanial Activity for Related Aminoquinoline Derivatives (Examples):

Compound Class	Leishmania Species	Activity (IC50)	Reference
Quinolin-(1H)-imine (Compound 1h)	L. infantum (intracellular amastigotes)	0.9 $\mu$ M	[2]
Quinolin-(1H)-imine (Compound 1n)	L. infantum (intracellular amastigotes)	0.7 $\mu$ M	[2]
Amine-linked Flavonoid-Quinacrine Hybrid	L. amazonensis (amastigotes)	0.3 $\mu$ M	[3]
8-Aminoquinolines (6-hydroxy derivatives)	L. tropica (intracellular)	Among the most active tested	[4]

## Postulated Mechanism of Action for Antileishmanial Aminoquinolines

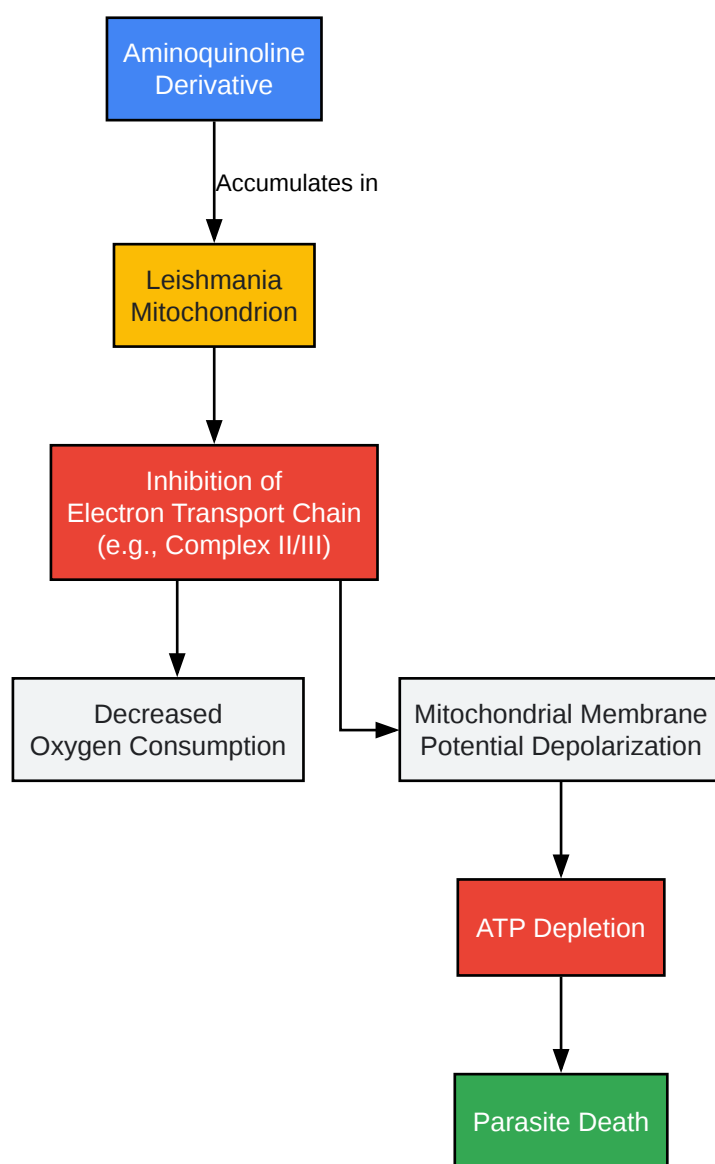
The precise mechanism of action for **Aminoquinol triphosphate** is unknown. However, studies on related aminoquinolines suggest that their antileishmanial effects may stem from interference with the parasite's mitochondrial function.

Key mechanistic insights from related compounds include:

- **Inhibition of the Mitochondrial Respiratory Chain:** Some 8-aminoquinolines are thought to suppress the parasite's respiratory chain, potentially through inhibition of cytochrome c reductase (complex III) or succinate dehydrogenase (complex II).[2] This leads to a rapid decrease in intracellular ATP levels and depolarization of the mitochondrial membrane potential.[2]
- **Disruption of Oxygen Consumption:** Certain quinolin-4(1H)-imines have been shown to efficiently inhibit oxygen consumption in Leishmania parasites, further supporting the hypothesis of mitochondrial dysfunction.[2]

- Induction of Mitochondrial Swelling: Some N-substituted 2-aminoalkan-1-ol compounds, which are also being investigated as leishmanicidal agents, have been observed to induce severe mitochondrial swelling and vesiculation in *Leishmania donovani*.<sup>[5]</sup>

## Logical Flow of a Hypothesized Mechanism of Action



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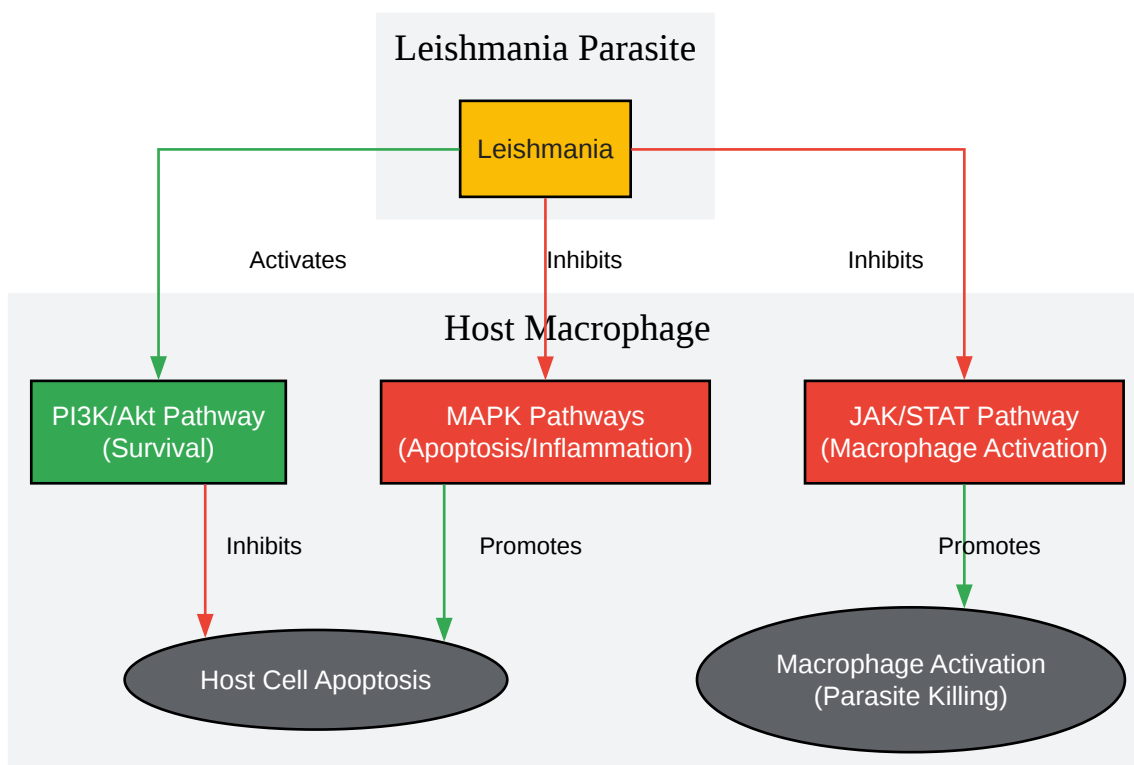
Caption: Hypothesized mechanism of antileishmanial aminoquinolines.

## Leishmania Signaling Pathways as Potential Targets

Leishmania parasites are known to manipulate host cell signaling pathways to ensure their survival. While the direct targets of **Aminoquinol triphosphate** are unknown, understanding these pathways is crucial for drug development. Key pathways involved in Leishmania infection include:

- **PI3K/Akt Pathway:** This survival pathway is often activated by Leishmania to inhibit apoptosis of the host cell, thereby creating a safe haven for parasite replication.[6][7]
- **MAPK Pathways (JNK, p38, ERK):** Leishmania can modulate MAPK signaling to suppress the host's pro-inflammatory and pro-apoptotic responses.[6]
- **JAK/STAT Pathway:** The parasite can inhibit the IFN- $\gamma$ -mediated JAK/STAT signaling, which is critical for macrophage activation and parasite clearance.[8]
- **TLR Signaling:** Leishmania can exploit Toll-like receptor (TLR) signaling to modulate the host immune response and promote its intracellular survival.[9]

## Host-Parasite Signaling Interaction Overview



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Caption: Manipulation of host cell signaling by Leishmania.

## Experimental Protocols: General Methodologies for Evaluating Antileishmanial Compounds

While specific protocols for **Aminoquinol triphosphate** are unavailable, the following are standard assays used to evaluate the biological activity of potential antileishmanial drug candidates.

### In Vitro Promastigote Viability Assay

- **Culture:** Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.
- **Treatment:** Log-phase promastigotes are seeded into 96-well plates and treated with serial dilutions of the test compound.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Viability Assessment:** Parasite viability is determined using a resazurin-based assay or by direct counting with a hemocytometer.
- **Data Analysis:** The 50% inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.

### In Vitro Amastigote Assay in Macrophages

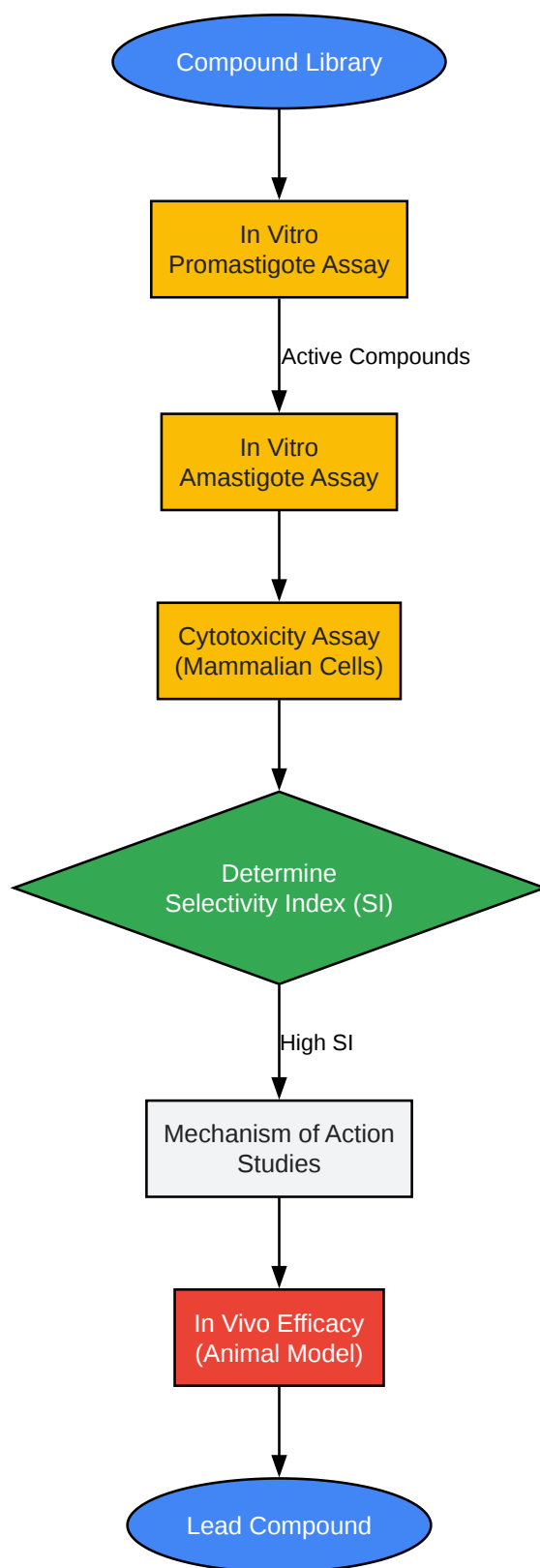
- **Macrophage Culture:** A suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages are cultured and seeded in multi-well plates.
- **Infection:** Macrophages are infected with stationary-phase Leishmania promastigotes or amastigotes.
- **Treatment:** After infection and removal of extracellular parasites, the infected macrophages are treated with various concentrations of the test compound.

- Incubation: The treated, infected cells are incubated for 48-72 hours.
- Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining or by using fluorescently labeled parasites.
- Data Analysis: The IC50 value against intracellular amastigotes is determined.

## Cytotoxicity Assay

- Cell Culture: Mammalian cells (e.g., the macrophage line used in the amastigote assay or a standard cell line like HEK293) are cultured and seeded in 96-well plates.
- Treatment: Cells are treated with the same concentrations of the test compound as in the antiparasitic assays.
- Incubation: Plates are incubated for the same duration as the parasite assays.
- Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or resazurin.
- Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined ( $SI = CC50 / IC50$ ) to assess the compound's specificity for the parasite.

## Workflow for Antileishmanial Drug Screening



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Caption: General workflow for antileishmanial drug discovery.



## Conclusion and Future Directions

**Aminoquinol triphosphate** (CAS 3653-53-0) represents a chemical entity with a scaffold known for its antiparasitic properties. However, a significant gap in knowledge exists regarding its specific biological effects. The information provided in this guide on related aminoquinoline compounds suggests that a potential avenue of investigation for **Aminoquinol triphosphate** would be its activity against *Leishmania* species, with a focus on its impact on mitochondrial function.

Future research should prioritize:

- **Chemical Synthesis and Characterization:** Development and publication of a robust and reproducible synthesis protocol for **Aminoquinol triphosphate**, followed by its complete analytical characterization.
- **In Vitro Biological Evaluation:** Systematic screening of the compound against a panel of *Leishmania* species and other relevant pathogens to determine its IC50 values.
- **Mechanism of Action Studies:** Investigation into how the compound exerts its biological effects, including assays for mitochondrial respiration, membrane potential, and ATP production.
- **Host Cell Interaction Studies:** Elucidation of how the compound may modulate host cell signaling pathways during infection.

Without such fundamental data, the potential of **Aminoquinol triphosphate** as a research tool or therapeutic agent remains speculative.

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